molecular formula C10H10BF3O2 B14069513 (2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid

(2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid

Katalognummer: B14069513
Molekulargewicht: 229.99 g/mol
InChI-Schlüssel: APSZEMMHTDHPEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the cyclopropyl ring in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison: (2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl and trifluoromethyl groups. These groups impart distinct steric and electronic properties, making it more versatile in certain synthetic applications compared to its analogs. The cyclopropyl group can introduce strain and rigidity, which can be advantageous in the synthesis of complex molecules .

Eigenschaften

Molekularformel

C10H10BF3O2

Molekulargewicht

229.99 g/mol

IUPAC-Name

[2-cyclopropyl-6-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)8-3-1-2-7(6-4-5-6)9(8)11(15)16/h1-3,6,15-16H,4-5H2

InChI-Schlüssel

APSZEMMHTDHPEI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC=C1C(F)(F)F)C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.